1-(1H-indol-5-ylmethyl)-3-methylurea
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Overview
Description
1-(1H-indol-5-ylmethyl)-3-methylurea is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
The synthesis of 1-(1H-indol-5-ylmethyl)-3-methylurea typically involves the reaction of an indole derivative with a methylurea compound. One common synthetic route involves the use of indole-5-carboxaldehyde as a starting material. The aldehyde group is first reduced to an alcohol, which is then converted to a bromide. This bromide is then reacted with methylurea to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Chemical Reactions Analysis
1-(1H-indol-5-ylmethyl)-3-methylurea can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-dione derivatives.
Reduction: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.
Scientific Research Applications
1-(1H-indol-5-ylmethyl)-3-methylurea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are valuable in the development of new pharmaceuticals.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1H-indol-5-ylmethyl)-3-methylurea involves its interaction with specific molecular targets and pathways. In biological systems, indole derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cytotoxic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(1H-indol-5-ylmethyl)-3-methylurea can be compared with other indole derivatives such as:
1-(1H-indol-3-ylmethyl)-3-methylurea: Similar in structure but with the indole ring substituted at the 3-position instead of the 5-position.
1-(1H-indol-5-ylmethyl)-3-ethylurea: Similar but with an ethyl group instead of a methyl group on the urea moiety.
1-(1H-indol-5-ylmethyl)-3-phenylurea: Similar but with a phenyl group instead of a methyl group on the urea moiety.
These compounds share similar chemical properties but can exhibit different biological activities and applications due to the variations in their structures.
Properties
IUPAC Name |
1-(1H-indol-5-ylmethyl)-3-methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-12-11(15)14-7-8-2-3-10-9(6-8)4-5-13-10/h2-6,13H,7H2,1H3,(H2,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTILAYJMHABSQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NCC1=CC2=C(C=C1)NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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